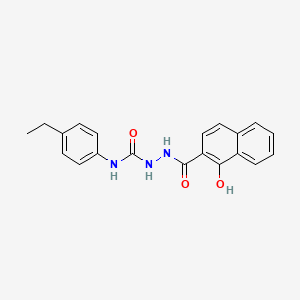
N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide, also known as HN1, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of hydrazinecarboxamides, which are known for their diverse biological activities. HN1 is a promising compound due to its unique chemical structure and potential therapeutic properties.
作用机制
The mechanism of action of N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide has been shown to inhibit the PI3K/Akt pathway, which is involved in cell survival and proliferation. N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide also activates the caspase cascade, leading to apoptosis in cancer cells. Additionally, N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide has been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide has been shown to have a number of biochemical and physiological effects. In cancer cells, N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt pathway. N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide also inhibits tumor growth in vivo. Inflammatory cells, N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide inhibits the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation. N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide has several advantages for lab experiments. It is a readily available compound that can be synthesized in high yield and purity. It has been extensively studied for its potential therapeutic properties, making it a promising candidate for further research. However, there are also limitations to its use. N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide is a synthetic compound, and its effects may not fully mimic those of natural compounds. Additionally, the mechanism of action of N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide is not fully understood, which may limit its use in certain experiments.
未来方向
There are several future directions for research on N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide. One area of interest is its potential as a cancer therapy. Further studies are needed to determine the optimal dosage and administration of N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide for cancer treatment. Another area of interest is N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide's potential as an anti-inflammatory agent. Studies are needed to determine the efficacy of N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide in treating inflammatory diseases in vivo. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide and its potential therapeutic targets.
合成方法
N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide can be synthesized through a multistep process involving the reaction of 2-naphthoic acid with hydrazine hydrate, followed by the reaction of the resulting hydrazide with 4-ethylbenzoyl chloride. The final product is obtained through recrystallization and purification steps. This synthesis method has been optimized for high yield and purity, making N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide a readily available compound for scientific research.
科学研究应用
N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its anticancer properties. Studies have shown that N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide can induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt pathway. N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide has also been shown to inhibit tumor growth in vivo, making it a promising candidate for cancer therapy.
Another area of interest is N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide's potential as an anti-inflammatory agent. Studies have shown that N-(4-ethylphenyl)-2-(1-hydroxy-2-naphthoyl)hydrazinecarboxamide can inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
1-(4-ethylphenyl)-3-[(1-hydroxynaphthalene-2-carbonyl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-2-13-7-10-15(11-8-13)21-20(26)23-22-19(25)17-12-9-14-5-3-4-6-16(14)18(17)24/h3-12,24H,2H2,1H3,(H,22,25)(H2,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGNOWVFAYSNAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NNC(=O)C2=C(C3=CC=CC=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49825847 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Ethylphenyl)-3-[(1-hydroxy-2-naphthoyl)amino]urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-[4-(2-fluorophenoxy)butyl]-9H-carbazole](/img/structure/B5119035.png)
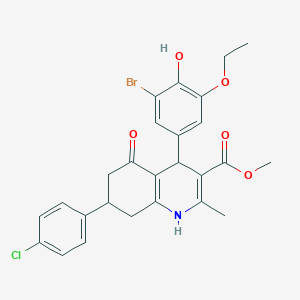
![1-(3,4-dichlorophenyl)-3-[(4-ethoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5119050.png)
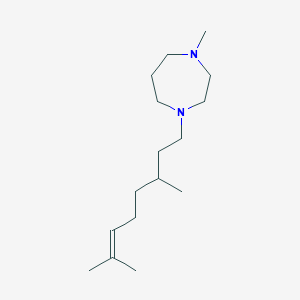
![1-allyl-5-[(5-bromo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5119063.png)
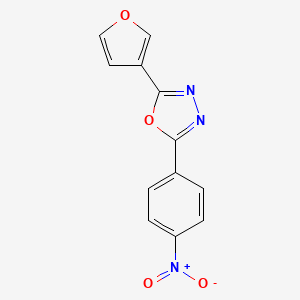
![2,3-dichloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5119096.png)
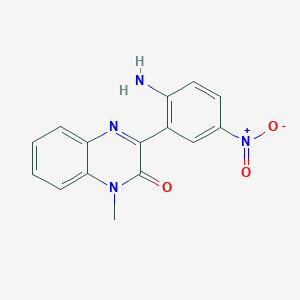

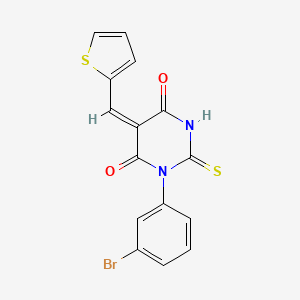
![N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]benzamide](/img/structure/B5119128.png)
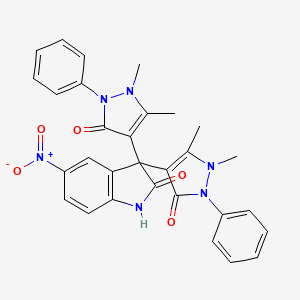
![1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B5119137.png)
![1-(2-methoxybenzyl)-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5119143.png)